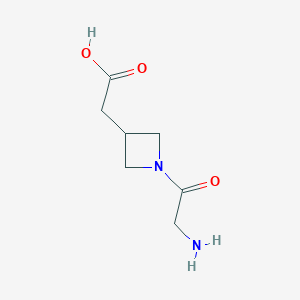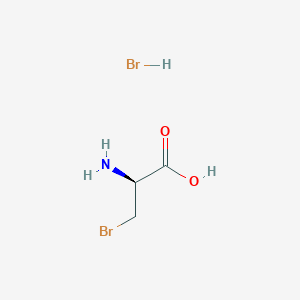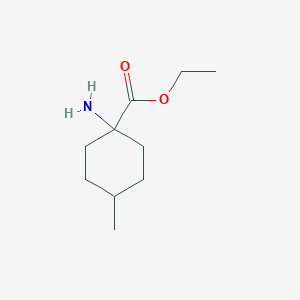
(3-Aminoazetidin-3-yl)methanoldihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminoazetidin-3-yl)methanoldihydrochloride can be achieved through several methods. One common approach involves the reduction of oximes to corresponding amine hydrochlorides using hydrogenation in methanolic hydrogen chloride with Pd/C as a catalyst . Another method includes the aminolysis of suitable precursors in the presence of ammonia in methanol under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, purification, and crystallization to obtain the final product.
化学反应分析
Types of Reactions
(3-Aminoazetidin-3-yl)methanoldihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, palladium on carbon (Pd/C), and methanol. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield various amine derivatives, while oxidation reactions can produce oxides.
科学研究应用
(3-Aminoazetidin-3-yl)methanoldihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Aminoazetidin-3-yl)methanoldihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
相似化合物的比较
Similar Compounds
Uniqueness
(3-Aminoazetidin-3-yl)methanoldihydrochloride is unique due to its specific structure, which includes an amino group and an azetidine ring
属性
分子式 |
C4H12Cl2N2O |
|---|---|
分子量 |
175.05 g/mol |
IUPAC 名称 |
(3-aminoazetidin-3-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-4(3-7)1-6-2-4;;/h6-7H,1-3,5H2;2*1H |
InChI 键 |
VBJKMGHPJDCYTF-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)(CO)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


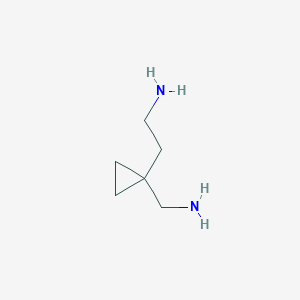

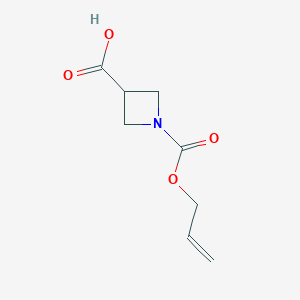
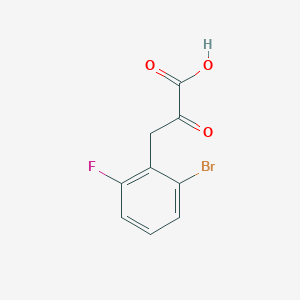
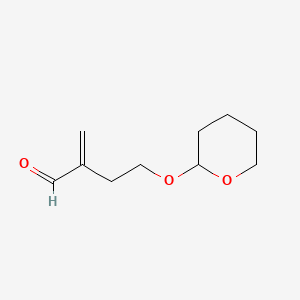
![methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13508840.png)
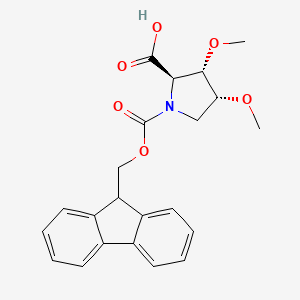
![1-[4-(4-Morpholinyl)phenyl]cyclobutanamine](/img/structure/B13508844.png)
![Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13508847.png)
![2-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B13508848.png)

